molecular formula C12H12N4O3 B10960049 4-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-1-methyl-1H-pyrazole-5-carboxamide

4-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B10960049
M. Wt: 260.25 g/mol
InChI Key: JIOSYHOCZOCHOX-SNAWJCMRSA-N
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Description

4-{[(E)-3-(2-FURYL)-2-PROPENOYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a heterocyclic compound that features both furan and pyrazole moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 4-{[(E)-3-(2-FURYL)-2-PROPENOYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the following steps:

    Formation of the furan derivative: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis or the Feist-Benary synthesis.

    Formation of the pyrazole derivative: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones.

    Coupling of the furan and pyrazole derivatives: The final step involves the coupling of the furan and pyrazole derivatives through a condensation reaction, often facilitated by a base such as triethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

4-{[(E)-3-(2-FURYL)-2-PROPENOYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can undergo reduction reactions to form dihydrofuran derivatives.

    Substitution: The furan and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

4-{[(E)-3-(2-FURYL)-2-PROPENOYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-{[(E)-3-(2-FURYL)-2-PROPENOYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with various molecular targets. The furan and pyrazole rings can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar compounds to 4-{[(E)-3-(2-FURYL)-2-PROPENOYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE include other furan and pyrazole derivatives. These compounds share similar structural features but may differ in their biological activities and applications. For example:

    Furan-2-carboxamide: Similar structure but lacks the pyrazole ring.

    1-Methyl-1H-pyrazole-5-carboxamide: Similar structure but lacks the furan ring.

    2-Furyl-3-propenoic acid: Contains the furan ring but lacks the pyrazole ring.

Properties

Molecular Formula

C12H12N4O3

Molecular Weight

260.25 g/mol

IUPAC Name

4-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C12H12N4O3/c1-16-11(12(13)18)9(7-14-16)15-10(17)5-4-8-3-2-6-19-8/h2-7H,1H3,(H2,13,18)(H,15,17)/b5-4+

InChI Key

JIOSYHOCZOCHOX-SNAWJCMRSA-N

Isomeric SMILES

CN1C(=C(C=N1)NC(=O)/C=C/C2=CC=CO2)C(=O)N

Canonical SMILES

CN1C(=C(C=N1)NC(=O)C=CC2=CC=CO2)C(=O)N

Origin of Product

United States

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